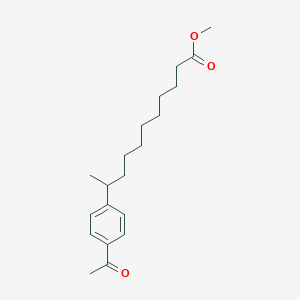
Methyl 10-(4-acetylphenyl)undecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 10-(4-acetylphenyl)undecanoate is an organic compound with the molecular formula C20H30O3 It is a derivative of undecanoic acid, featuring a phenyl ring substituted with an acetyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-(4-acetylphenyl)undecanoate typically involves the esterification of 10-(4-acetylphenyl)undecanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Methyl 10-(4-acetylphenyl)undecanoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 10-(4-carboxyphenyl)undecanoic acid.
Reduction: Formation of 10-(4-hydroxyphenyl)undecanoate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
Methyl 10-(4-acetylphenyl)undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex organic compounds.
作用机制
The mechanism of action of Methyl 10-(4-acetylphenyl)undecanoate involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl ring provides a hydrophobic surface that can interact with various proteins and enzymes, potentially modulating their function.
相似化合物的比较
Similar Compounds
Methyl undecanoate: Similar in structure but lacks the phenyl and acetyl groups.
10-(4-acetylphenyl)undecanoic acid: The acid form of the compound, differing in its functional group.
4-acetylphenyl derivatives: Compounds with similar phenyl substitution but different alkyl chains.
Uniqueness
Methyl 10-(4-acetylphenyl)undecanoate is unique due to its specific combination of a long alkyl chain, a phenyl ring, and an acetyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
6268-59-3 |
|---|---|
分子式 |
C20H30O3 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
methyl 10-(4-acetylphenyl)undecanoate |
InChI |
InChI=1S/C20H30O3/c1-16(18-12-14-19(15-13-18)17(2)21)10-8-6-4-5-7-9-11-20(22)23-3/h12-16H,4-11H2,1-3H3 |
InChI 键 |
YFSXQBFADGXLJI-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCCCCCC(=O)OC)C1=CC=C(C=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
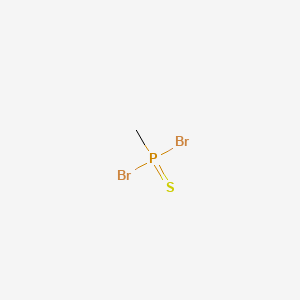
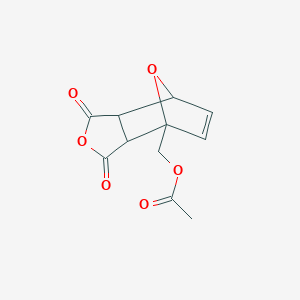

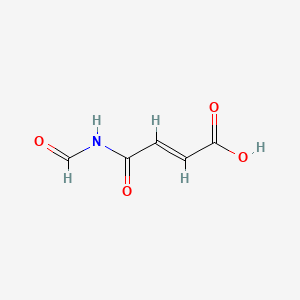
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)

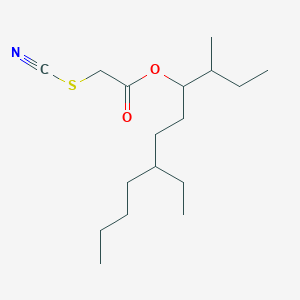
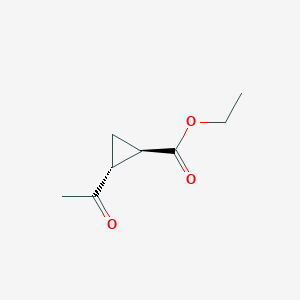
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)


![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)
![4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile](/img/structure/B14727535.png)
